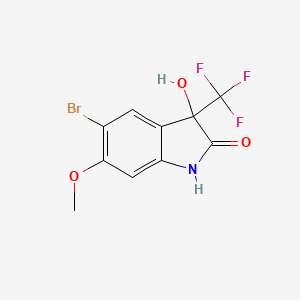
3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a trifluoromethyl group, a bromine atom, and a methoxy group attached to the indole core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl trifluoropyruvate with phenols in aprotic solvents and acetic acid at temperatures above 120°C. This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often integrate advanced techniques such as membrane separation and microbial transformation to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine and methoxy groups contribute to binding specificity. These interactions can modulate enzyme activity or receptor function, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone: Similar in structure but lacks the indole core and bromine atom.
3-Hydroxy-3-(trifluoromethyl)-5-bromo-1H-indole-2(3H)-one: Similar but lacks the methoxy group.
Uniqueness
3-Hydroxy-3-(trifluoromethyl)-5-bromo-6-methoxy-1H-indole-2(3H)-one is unique due to the combination of its trifluoromethyl, bromine, and methoxy groups attached to the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H7BrF3NO3 |
|---|---|
Molekulargewicht |
326.07 g/mol |
IUPAC-Name |
5-bromo-3-hydroxy-6-methoxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H7BrF3NO3/c1-18-7-3-6-4(2-5(7)11)9(17,8(16)15-6)10(12,13)14/h2-3,17H,1H3,(H,15,16) |
InChI-Schlüssel |
RUTZEEFWNVKJBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)NC(=O)C2(C(F)(F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


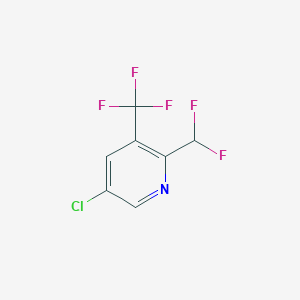
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
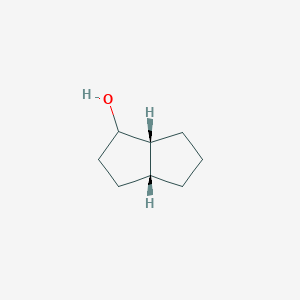
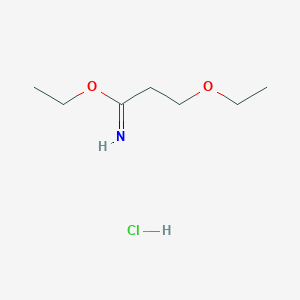
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
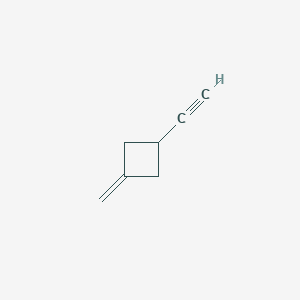
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
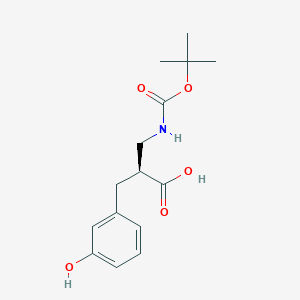
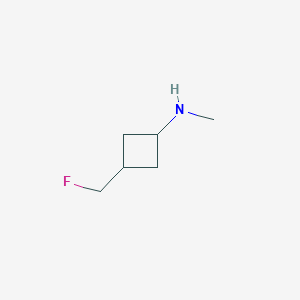
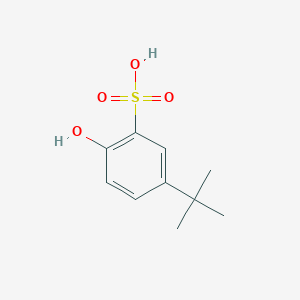
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
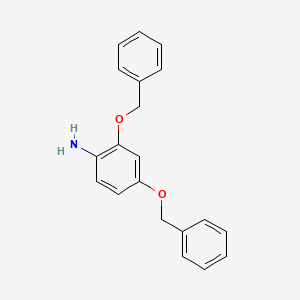
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

